3-Bromo-2-hydroxypropanoic acid
Overview
Description
3-Bromo-2-hydroxypropanoic acid is an organic compound with the molecular formula C₃H₅BrO₃ and a molecular weight of 168.97 g/mol . It is a brominated derivative of hydroxypropanoic acid and is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-hydroxypropanoic acid can be synthesized through the bromination of 2-hydroxypropanoic acid (lactic acid). The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and lactic acid, with careful monitoring of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: The compound can undergo elimination reactions to form unsaturated compounds like acrylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Elimination Reactions: Reagents such as potassium hydroxide (KOH) in ethanol are used to promote elimination reactions.
Major Products Formed
Substitution Reactions: Products include 2-hydroxypropanoic acid derivatives.
Elimination Reactions: Products include acrylic acid and its derivatives.
Scientific Research Applications
3-Bromo-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as a reagent in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and as a building block for polymers
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxypropanoic acid involves its reactivity due to the presence of both bromine and hydroxyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropanoic acid: Similar in structure but lacks the hydroxyl group.
3-Bromo-2-(bromomethyl)propanoic acid: Contains an additional bromine atom on the methyl group
Uniqueness
3-Bromo-2-hydroxypropanoic acid is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it valuable in synthetic chemistry and various research applications .
Properties
IUPAC Name |
3-bromo-2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKORLVILOUWVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32777-03-0 | |
Record name | 3-Bromolactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032777030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32777-03-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-2-hydroxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BROMOLACTIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24IBD46Q2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the crystal structure of β-Bromolactic acid compared to β-Iodolactic acid?
A1: While both β-Chlorolactic acid and β-Bromolactic acid crystallize with two molecules in their asymmetric unit (Z'=2), β-Iodolactic acid displays a unique structure with only one molecule in its asymmetric unit (Z'=1) []. This difference arises from variations in the hydrogen bonding patterns of the alcohol group with neighboring molecules, influenced by the halogen atom present.
Q2: How does the halogen atom in β-halolactic acids influence their crystal packing?
A2: The crystal structures of β-halolactic acids reveal a consistent packing arrangement characterized by alternating layers of intermolecular hydrogen bonding and halogen-halogen interactions []. This suggests that the halogen atom plays a significant role in determining the overall crystal packing and stability through these intermolecular interactions.
Q3: Can 3-Bromo-2-hydroxypropanoic acid be used to synthesize other compounds?
A3: Yes, this compound serves as a key starting material in the synthesis of 2-aryl-5-bromomethyl-1,3-dioxolan-4-ones []. These compounds are further modified to produce 2-aryl-5-methylene-1,3-dioxolan-4-ones, which are interesting monomers for polymerization reactions.
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